

Unveiling Denudatine: A Technical Guide to a Complex Diterpenoid Alkaloid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of denudatine, a complex diterpenoid alkaloid, and its related compounds. Due to a likely misspelling in the initial query for "Denudatione C," this document focuses on the scientifically recognized "denudatine" and the class of "denudatine-type" alkaloids. Denudatine has garnered interest for its unique chemical architecture and potential therapeutic applications, particularly its antiarrhythmic properties. This guide delves into the discovery, history, synthesis, and biological activity of denudatine, presenting key data in a structured format for researchers and drug development professionals.

Discovery and History

Denudatine is a naturally occurring C20-diterpenoid alkaloid primarily isolated from plants of the genera Aconitum and Delphinium, which are known for producing a diverse array of structurally complex and biologically active alkaloids.[1][2][3] The name "denudatine" is derived from species such as Delphinium denudatum.[3]

The structural elucidation of denudatine revealed a highly intricate polycyclic framework that has presented a significant challenge and a compelling target for synthetic chemists. The complexity of its structure is a hallmark of the diterpenoid alkaloid family, which is known for a wide range of biological activities.[4]



A notable discovery in this class of compounds is sinchianine, a new denudatine-type C20-diterpenoid alkaloid, which was isolated from the whole herb of Aconitum sinchiangense W. T. Wang. The structure of sinchianine was elucidated through extensive spectroscopic analyses, including NMR and HR-ESI-MS.[5] This discovery highlights the ongoing research into identifying novel denudatine-type alkaloids with potentially unique biological profiles.

Chemical Structure

The core structure of denudatine is a complex hexacyclic system. Its chemical formula is C22H33NO2, and its molecular weight is 343.5 g/mol .[1][6] The intricate arrangement of rings and stereocenters makes it a challenging synthetic target.

Table 1: Chemical Properties of Denudatine

| Property | Value | Reference |
|-------------------|--------------------------------|-----------|
| CAS Number | 26166-37-0 | [1][6] |
| Molecular Formula | C22H33NO2 | [1][6] |
| Molecular Weight | 343.5 | [1][6] |
| Solubility | Soluble in Chloroform and DMSO | [2][6] |

Total Synthesis of Denudatine-Type Alkaloids

The total synthesis of denudatine and its analogues represents a significant achievement in organic chemistry, showcasing the development of novel synthetic strategies and methodologies. A unified strategy has been developed for the preparation of C20, C19, and C18 diterpenoid alkaloids, leveraging a common intermediate to access various members of this family.[4]

This approach has enabled the first total syntheses of several denudatine-type diterpenoid alkaloids, including:

Cochlearenine



- N-Ethyl-1α-hydroxy-17-veratroyldictyzine
- Paniculamine

These syntheses are multi-step processes, with the synthesis of the aforementioned compounds requiring 25 and 26 steps, respectively, from a common intermediate.[4] The complexity of these syntheses underscores the architectural challenge posed by the denudatine framework.

Biological Activity and Mechanism of Action

Denudatine has been primarily investigated for its cardiovascular effects, specifically its antiarrhythmic activity.[1][6]

Antiarrhythmic Activity

In vivo studies have demonstrated that denudatine can prevent aconitine-induced arrhythmias in rats.[6] Aconitine is a potent cardiotoxin known to induce arrhythmias by persistently activating sodium channels. Denudatine's ability to counteract this effect suggests a potential mechanism involving the modulation of ion channels. Furthermore, denudatine has been shown to increase the survival rate in a rat model of calcium chloride-induced arrhythmias.[6]

Experimental studies have also shown that denudatine has effects on the action potential of ventricular fibers, further supporting its role as an antiarrhythmic agent.[1][2]

Table 2: Summary of In Vivo Antiarrhythmic Activity of Denudatine

| Experimental Model | Dosage | Effect | Reference |
|--|------------------|--------------------------|-----------|
| Aconitine-induced arrhythmia in rats | 50 and 100 mg/kg | Prevention of arrhythmia | [6] |
| Calcium chloride- induced arrhythmia in rats | Not specified | Increased survival | [6] |



Experimental Protocols

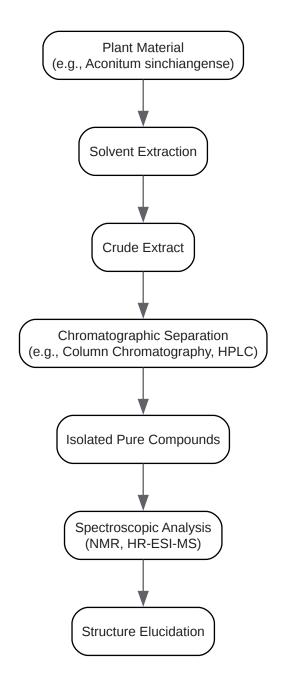
While detailed, step-by-step experimental protocols are proprietary to the original research publications, the general methodologies employed in the study of denudatine can be outlined.

Isolation of Denudatine-Type Alkaloids

The isolation of denudatine and related alkaloids typically involves the extraction of plant material (e.g., whole herb of Aconitum sinchiangense) with a suitable solvent.[5] This is followed by a series of chromatographic techniques to separate and purify the individual compounds. The structural elucidation of the isolated compounds is then carried out using modern spectroscopic methods.

Workflow for Isolation and Structure Elucidation of Denudatine-Type Alkaloids





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